molecular formula C20H22N4O2S B5975556 [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B5975556
M. Wt: 382.5 g/mol
InChI Key: WBRWXBUOOFXBIE-UHFFFAOYSA-N
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Description

[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, including changes in neurotransmitter release, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-15-18(27-20(21-15)24-9-3-4-10-24)19(25)23-13-11-22(12-14-23)16-5-7-17(26-2)8-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRWXBUOOFXBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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